molecular formula C14H21NO2 B4518933 2-(2-ethylphenoxy)-N-propylpropanamide

2-(2-ethylphenoxy)-N-propylpropanamide

Cat. No.: B4518933
M. Wt: 235.32 g/mol
InChI Key: BLKBXHRCTGDNBR-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)-N-propylpropanamide is an organic compound featuring a propanamide backbone substituted with a 2-ethylphenoxy group at the second carbon and a propyl chain attached to the amide nitrogen. Its molecular formula is C₁₄H₂₁NO₂ (calculated based on structural analogs), with an approximate molecular weight of 235.3 g/mol. The compound’s structure combines lipophilic (ethylphenoxy, propyl) and polar (amide) groups, making it suitable for studies in medicinal chemistry and material science.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-10-15-14(16)11(3)17-13-9-7-6-8-12(13)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKBXHRCTGDNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 2-(2-ethylphenoxy)-N-propylpropanamide with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference ID
2-(4-Chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide C₁₇H₂₂ClNO₃ 4-Chlorophenoxy, cyclopropyl-hydroxypropyl, methyl Potential anticancer activity; enhanced stability due to Cl
2-((2,2-Difluoroethyl)amino)-N-propylpropanamide C₈H₁₄F₂N₂O Difluoroethylamino, propyl Enzyme inhibition (e.g., histone deacetylases); improved metabolic stability from fluorine
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-propylpropanamide C₈H₁₃ClN₄O Chloropyrazole, amino, propyl Antibacterial/antifungal activity; reactive NH₂ group for derivatization
N-[3-(Acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide C₂₂H₂₃Cl₂N₂O₃ Dichlorocyclopropylphenoxy, acetylamino phenyl Anti-inflammatory; unique cyclopropane-induced steric effects
2-(2-Ethylphenoxy)-N-propylpropanamide C₁₄H₂₁NO₂ 2-Ethylphenoxy, propyl Hypothesized applications : Lipid solubility for CNS-targeted drugs; intermediate for agrochemicals**

Impact of Substituents on Reactivity and Bioactivity

  • Ethylphenoxy vs. However, Cl substituents (as in ) may increase electrophilicity and reactivity in nucleophilic environments.
  • Fluorine vs. Ethyl : Fluorinated analogs (e.g., ) exhibit higher metabolic stability and binding affinity to enzymes due to fluorine’s electronegativity and small atomic radius. The ethyl group offers steric bulk without significantly altering electronic properties.
  • Pyrazole vs. Phenoxy: Pyrazole-containing compounds (e.g., ) show diverse biological activities (antimicrobial, anticancer) via heterocyclic ring interactions. Phenoxy derivatives are more commonly associated with receptor modulation (e.g., estrogenic or GABAergic effects).

Pharmacological Prospects

  • Enzyme Inhibition : Structural similarities to ’s difluoroethyl compound imply possible inhibition of oxidoreductases or proteases, though specific targets require validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethylphenoxy)-N-propylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(2-ethylphenoxy)-N-propylpropanamide

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